1-Brom-3-Methoxynaphthalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

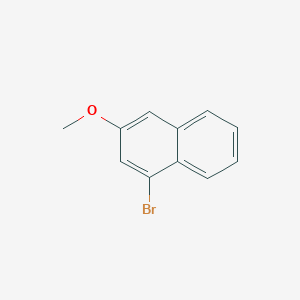

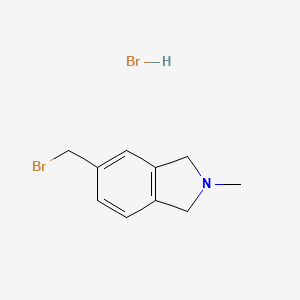

1-Bromo-3-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1-Bromo-3-methoxynaphthalene involves the reaction of 1,3-dibromonaphthalene with the corresponding nucleophile . This process has been described in various scientific papers and is a key step in the production of this compound .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methoxynaphthalene is represented by the formula C11H9BrO . This indicates that the compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Chemical Reactions Analysis

1-Bromo-3-methoxynaphthalene is involved in various chemical reactions. It is used as a reactant in the synthesis of other compounds and its reaction mechanisms have been studied in detail .Physical and Chemical Properties Analysis

1-Bromo-3-methoxynaphthalene is a solid at room temperature . It has a molecular weight of 237.1 . More detailed physical and chemical properties may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Synthese von 1,3-disubstituierten Naphthalinderivaten

1-Brom-3-Methoxynaphthalin wird bei der Synthese von 1,3-disubstituierten Naphthalinderivaten verwendet . Dies beinhaltet die Reaktion von 1,3-Dibromnaphthalin mit dem entsprechenden Nukleophil .

Herstellung von Biarylen oder Biheterocyclen

This compound kann verwendet werden, um Biaryle oder Biheterocyclen durch palladiumkatalysierte Ullmann-Kupplung herzustellen .

Synthese von Hexabromanthracenen

Eine effiziente Synthese für Hexabromanthracene wird durch direkte Bromierung von 9,10-Dibromanthrecen beschrieben . This compound spielt in diesem Prozess eine entscheidende Rolle.

Synthese von Tetrabromanthracen

Die baseninduzierte Eliminierung von Hexabromid mit t-BuOK ergibt 2,3,9,10-Tetrabromanthracen . This compound ist ein Schlüsselzwischenprodukt bei dieser Synthese.

Herstellung von funktionalisierten substituierten Anthracenderivaten

Bromanthracene und isomere Arenoxid-Verbindungen stellen wertvolle Vorstufen für die Herstellung von funktionalisierten substituierten Anthracenderivaten dar . This compound wird bei der Synthese dieser Vorstufen verwendet.

Synthese eines Katalysators für die hoch enantioselektive Aziridinierung von Styrolderivaten

This compound wird als Reagenz zur Synthese eines Katalysators für die hoch enantioselektive Aziridinierung von Styrolderivaten verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

1-Bromo-3-methoxynaphthalene is a chemical compound used in organic synthesis. The primary targets of this compound are often other organic molecules in a reaction mixture. It’s used as a reagent to introduce the 3-methoxynaphthalene moiety into a larger molecule .

Mode of Action

The compound can participate in various types of reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the bromine atom in 1-Bromo-3-methoxynaphthalene is replaced by an organoboron reagent, forming a new carbon-carbon bond .

Result of Action

The result of 1-Bromo-3-methoxynaphthalene’s action is the formation of a new organic compound. The exact nature of this compound depends on the other reactants present in the reaction and the conditions under which the reaction is carried out .

Disclaimer: This article is intended for informational purposes only The use of 1-Bromo-3-methoxynaphthalene should be performed by trained professionals in a controlled environment following all safety protocolsAlways consult with a trained professional or refer to the material safety data sheet (MSDS) for handling instructions .

Eigenschaften

IUPAC Name |

1-bromo-3-methoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVSVDNPAVXAQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-34-2 |

Source

|

| Record name | 1-bromo-3-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)

![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)

![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)

![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)

![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)

![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)